molecular formula C12H13NO2 B1625819 N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-YL)acetamide CAS No. 67614-68-0

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-YL)acetamide

Cat. No.: B1625819
CAS No.: 67614-68-0
M. Wt: 203.24 g/mol
InChI Key: YULURBVSUMMOKE-UHFFFAOYSA-N
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Description

N-(4-Oxo-1,2,3,4-tetrahydronaphthalen-1-YL)acetamide is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

67614-68-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)acetamide

InChI

InChI=1S/C12H13NO2/c1-8(14)13-11-6-7-12(15)10-5-3-2-4-9(10)11/h2-5,11H,6-7H2,1H3,(H,13,14)

InChI Key

YULURBVSUMMOKE-UHFFFAOYSA-N

SMILES

CC(=O)NC1CCC(=O)C2=CC=CC=C12

Canonical SMILES

CC(=O)NC1CCC(=O)C2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similarly, oxidation of N-(1,2,3,4-tetrahydro-1-naphthyl)acetamide with ceric ammonium nitrate, K2S2O8 /catalytic AgNO3, KMnO4 /catalytic ceric ammonium nitrate, t-butyl chromate, Na2Cr2O7, ceric sulfate, chromyl chloride and H2O2 /V2O5, respectively, under standard conditions and the general workup conditions described in Example 1, also affords the title compound.
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ceric ammonium nitrate
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Na2Cr2O7
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ceric sulfate
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chromyl chloride
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H2O2 V2O5
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of N-(1,2,3,4-tetrahydro-1-naphthyl)-acetamide (30 g), cobaltous acetate tetrahydrate (13.12 g), 30% hydrobromic acid in acetic acid (4.28 g), methyl isobutyl ketone (400 ml) and acetic acid (100 ml) is stirred and oxygen is introduced via a capillary gas dispersion tube. The mixture is heated gradually to 62° C. and the reaction is run 17 hours at 62° C. The reaction mixture is then cooled, the oxygen flow terminated and water (500 ml) is added. The mixture is extracted with chloroform (500 ml and 2×300 ml), the chloroform extracts are combined, washed with saturated sodium chloride solution and evaporated to dryness in vacuo. Benzene (200 ml) is added to the residue, the solution is filtered and the filtrate evaporated to dryness in vacuo to afford 40.3 g (damp) of the title compound.
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30 g
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cobaltous acetate tetrahydrate
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13.12 g
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400 mL
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